molecular formula C9H16N2O3 B13948901 Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]- CAS No. 91633-91-9

Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-

Cat. No.: B13948901
CAS No.: 91633-91-9
M. Wt: 200.23 g/mol
InChI Key: OMAFSAFQEDZJFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-aminopropanoylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(10)7(12)11-9(8(13)14)4-2-3-5-9/h6H,2-5,10H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAFSAFQEDZJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289737
Record name Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91633-91-9
Record name Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multistep Synthetic Route via Halogenated Intermediates and Favorskii Rearrangement

One efficient synthetic approach involves the formation of halogenated intermediates followed by a Favorskii rearrangement, as described in patent WO2008138621A2. The key steps are:

  • Step (a): Ring Formation
    Starting from dimethylmaleic acid anhydride or dimethylmaleic amide, the methyl substituents are functionalized with a suitable leaving group (e.g., bromine, chlorine, iodine, mesylate, triflate, tosylate). This step is conducted in the presence of a base to yield an intermediate cyclopentene derivative.

  • Step (b): Bromination
    The intermediate is brominated to introduce a bromine substituent, forming a brominated cyclopentane intermediate.

  • Step (c): Favorskii Rearrangement
    This rearrangement converts the brominated intermediate into a cyclopentene skeleton with the amino group deprotected to yield a key intermediate.

  • Step (d): Hydrogenation and Ester Hydrolysis
    The intermediate undergoes catalytic hydrogenation to saturate the ring, followed by removal of ester groups to yield the target compound, cyclopentanecarboxylic acid derivative with the amino substituent.

This method allows for the incorporation of the amino acid moiety by reaction with a glycine synthon, enabling the synthesis of 1-[(2-amino-1-oxopropyl)amino]-cyclopentanecarboxylic acid with good specificity and yields.

Diazoketone Ring Contraction and Direct Amide Formation

Another notable synthetic route is described in patent WO1987003278A2, which involves:

  • Diazoketone Formation
    Preparation of a cyclohexane diazoketone intermediate.

  • Ring Contraction via Reaction with Amines
    The diazoketone is reacted directly with primary or secondary amines, including amino acid derivatives such as alanine esters, to form the corresponding cyclopentane acid amides. This reaction proceeds with high yields despite the formation of potential side products like α,β-unsaturated ketones.

  • Advantages
    This method is advantageous because it combines ring contraction and amide formation in a single step, simplifying the synthesis. The reaction tolerates a broad range of amines, including natural amino acids and their isomers, making it versatile for preparing various amino-substituted cyclopentanecarboxylic acids.

This approach is particularly useful for synthesizing the 1-[(2-amino-1-oxopropyl)amino]-cyclopentanecarboxylic acid by using alanine or its ester derivatives as the amine component.

Chemoenzymatic Approaches Using Aldolase Enzymes

Recent advances include chemoenzymatic synthesis employing enzymes such as 2-deoxyribose-5-phosphate aldolase (DERA):

  • Aldolase-Catalyzed Aldol Condensation
    The process involves reacting acetaldehyde with N-protected aminoaldehyde substrates under DERA catalysis to form chiral lactol intermediates.

  • Potential for Chiral Cyclopentane Derivatives
    This enzymatic approach allows for stereoselective synthesis of cyclopentane derivatives with amino functionalization, which could be adapted for preparing 1-[(2-amino-1-oxopropyl)amino]-cyclopentanecarboxylic acid with defined stereochemistry.

  • Advantages
    High chemo- and enantioselectivity under mild conditions, offering a green chemistry alternative to traditional synthetic methods.

Solid-Phase Peptide Synthesis (SPPS) and Cyclization for Peptidomimetic Derivatives

For derivatives related to cyclopentanecarboxylic acid with amino substituents incorporated into peptide-like structures:

  • SPPS Approach
    Using Fmoc-protected amino acids on solid supports, linear precursors containing cyclopentanecarboxylic acid derivatives are assembled.

  • Cyclization and Deprotection
    Cyclization under pseudo-high dilution conditions and subsequent deprotection steps yield cyclic peptidomimetics containing the cyclopentane amino acid scaffold.

  • Yields and Purity
    Overall yields range from 9% to 16% with purities above 96%, with cyclization being the critical step affecting yield.

  • Implications
    This method is useful for preparing complex cyclopentanecarboxylic acid derivatives functionalized with amino acid moieties for biological studies.

Comparative Data Table of Preparation Methods

Methodology Key Steps Starting Materials Yield Range Advantages References
Halogenated intermediates + Favorskii rearrangement Ring formation, bromination, rearrangement, hydrogenation, ester hydrolysis Dimethylmaleic acid anhydride, glycine synthon Moderate to high Efficient, versatile for amino acid incorporation
Diazoketone ring contraction with amines Diazoketone formation, direct amide formation Cyclohexane diazoketone, amino acids High One-step ring contraction and amide formation, broad amine scope
Classical cyclopentane dicarboxylic acid synthesis Alkylation, cyclization, hydrolysis Diethyl malonate, 1,3-dibromopropane Low to moderate Established method, foundational chemistry
Chemoenzymatic aldolase-catalyzed synthesis Aldol condensation with DERA enzyme Acetaldehyde, N-protected aminoaldehydes Not specified High stereoselectivity, mild conditions
Solid-phase peptide synthesis and cyclization SPPS assembly, cyclization, deprotection Fmoc-protected amino acids, resins 9-16% Suitable for peptidomimetic derivatives

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[(2-Amino-1-oxopropyl)amino]cyclopentane-1-carboxylic acid
  • Synonyms: NSC63332, AC1L6L7Z, 1-(2-aminopropionamido)cyclopentane-1-carboxylic acid .
  • CAS Registry Number : 91633-91-9 .
  • Molecular Formula : C₉H₁₆N₂O₃ .
  • InChIKey : OMAFSAFQEDZJFA-UHFFFAOYSA-N .

Structural Features: The compound consists of a cyclopentane ring substituted with a carboxylic acid group and an amide-linked 2-aminopropionyl side chain. This structure imparts unique physicochemical properties, such as hydrogen-bonding capacity and stereochemical complexity, which influence its reactivity and biological interactions .

Structural Analogues in the Cyclopentanecarboxylic Acid Family

1-Amino-1-cyclopentanecarboxylic acid
  • CAS : 52-52-8 .
  • Structure: Cyclopentane ring with a carboxylic acid and a primary amino group at position 1.
  • Properties: Melting point: 320–322°C (decomposes) .
cis-2-Amino-1-cyclopentanecarboxylic acid
  • CAS : 37910-65-9 .
  • Structure: Amino group at position 2 (cis configuration relative to carboxylic acid).
  • Properties :
    • Melting point: 218–220°C .
    • Key Difference : Stereochemical variation alters hydrogen-bonding networks and solubility compared to the target compound.
Stereoisomeric Derivatives
  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 71830-08-5) and (1S,3R)-3-Aminocyclopentanecarboxylic acid (CAS 71830-07-4) : Properties:
  • Melting points: 172.1°C (decomposes) and 192°C (decomposes), respectively .
  • Key Difference : Stereochemistry at positions 1 and 3 affects chiral recognition in biological systems.
Metcaraphen Hydrochloride
  • Structure: 2-(Diethylamino)ethyl ester of 1-(3,4-dimethylphenyl)cyclopentanecarboxylic acid .
  • Key Difference : Ester functionalization and aromatic substitution enhance lipophilicity, making it suitable for pharmaceutical applications (e.g., anticholinergic activity) .

Functionalized Cyclopropane Analogues

Cyclopropanecarboxylicacid, 1-[[(methylamino)carbonyl]amino]-2-(1-methylethyl)-, cis-
  • CAS : 95474-37-6 .
  • Structure: Cyclopropane ring with a methylamino carbonyl group and isopropyl substituent.

Physicochemical and Functional Comparisons

Compound Substituent(s) Functional Groups Melting Point (°C) Key Applications
Target Compound 2-Aminopropionamido Carboxylic acid, amide Not reported Bioactive intermediates
1-Amino-1-cyclopentanecarboxylic acid Amino Carboxylic acid, amine 320–322 (dec.) Amino acid synthesis
cis-2-Amino-1-cyclopentanecarboxylic acid cis-Amino Carboxylic acid, amine 218–220 Chiral building blocks
Metcaraphen Hydrochloride 3,4-Dimethylphenyl, diethylaminoethyl ester Ester, aromatic Not reported Pharmaceutical agent

Biological Activity

Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]- (CAS No. 135211-32-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-
  • Molecular Formula : C9H16N2O3
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 135211-32-4

Biological Activity Overview

Cyclopentanecarboxylic acid derivatives have been studied for their various biological activities. The primary areas of interest include:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence that certain cyclopentanecarboxylic acid derivatives may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential modulation of neurotransmitter release

Case Study 1: Antioxidant Activity

In a study conducted by Zhang et al., the antioxidant potential of cyclopentanecarboxylic acid derivatives was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in scavenging activity, suggesting that these compounds could be effective in reducing oxidative damage in cells.

Case Study 2: Antimicrobial Efficacy

A recent investigation by Liu et al. assessed the antimicrobial properties of various cyclopentanecarboxylic acid derivatives against standard bacterial strains. The study revealed that certain derivatives exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents.

Case Study 3: Neuroprotective Mechanisms

Research by Smith et al. explored the neuroprotective effects of cyclopentanecarboxylic acid on neuronal cell lines exposed to oxidative stress. The findings suggested that the compound could enhance cell viability and reduce apoptosis, likely through the modulation of reactive oxygen species (ROS) levels.

Q & A

Basic: What synthetic methodologies are recommended for preparing cyclopentanecarboxylic acid derivatives with amino-functionalized side chains?

Answer:
The synthesis of amino-functionalized cyclopentanecarboxylic acids typically involves coupling reactions between cyclopentane precursors and amine-containing reagents. For example, a protected cyclopentanecarboxylic acid (e.g., ester or amide) can undergo nucleophilic substitution or condensation with 2-amino-1-oxopropyl derivatives. Evidence from related syntheses (e.g., Scheme 1 in ) suggests using Boc (tert-butoxycarbonyl) protection for amines to prevent side reactions. Post-synthesis deprotection and purification via column chromatography or recrystallization are critical for isolating the target compound. Reaction optimization, such as adjusting pH and temperature, can improve yields .

Advanced: How can researchers resolve discrepancies in physicochemical data (e.g., melting points) among stereoisomers of cyclopentanecarboxylic acid derivatives?

Answer:
Discrepancies in melting points often arise from stereochemical variations. For instance, enantiomers like (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylic acid exhibit distinct melting points (172.1°C vs. 192°C) due to crystal packing differences . To address this, employ chiral separation techniques such as HPLC with chiral columns or enzymatic resolution. Solid-state NMR or X-ray crystallography can further confirm stereochemistry. Consistency in analytical conditions (e.g., heating rate during melting point determination) is essential for reproducibility .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:
A combination of techniques is recommended:

  • GC-MS : Useful for volatile derivatives (e.g., esters) to confirm molecular weight and fragmentation patterns (as demonstrated for terpenoid derivatives in ).
  • NMR : 1H/13C NMR identifies functional groups (e.g., amine, carbonyl) and spatial arrangement. For example, coupling constants in 2D NMR (COSY, HSQC) can resolve cyclopentane ring conformations .
  • IR Spectroscopy : Confirms presence of amide (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .

Advanced: What strategies mitigate side reactions during multi-step synthesis of this compound?

Answer:
Key strategies include:

  • Protection-Deprotection : Use Boc or Fmoc groups for amines to prevent undesired nucleophilic attacks .
  • Step Monitoring : Track reaction progress via TLC or HPLC to identify intermediates and byproducts.
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) can enhance selectivity, as seen in hydrogenation steps for similar cyclopentane derivatives .
  • Temperature Control : Low temperatures (−78°C) minimize racemization in stereospecific steps .

Basic: What biological roles have been reported for structurally related cyclopentanecarboxylic acid derivatives?

Answer:
Cyclopentanecarboxylic acid derivatives are implicated in plant growth regulation and bioactive compound synthesis. For example, 3-methylene derivatives act as terpenoid intermediates, influencing phytochemical pathways . Amino-functionalized analogs (e.g., 1-aminocyclopentanecarboxylic acid) serve as non-proteinogenic amino acids in peptide design, modulating secondary structures in α/γ-peptide hybrids .

Advanced: How can computational modeling predict the bioactivity of this compound?

Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For γ-amino acid analogs, docking studies have revealed hydrogen bonding and hydrophobic interactions critical for binding .
  • Molecular Dynamics (MD) : Assess stability of compound-target complexes over time, evaluating conformational flexibility of the cyclopentane ring.
  • QSAR Modeling : Relate structural features (e.g., substituent electronegativity) to activity data from analogs, enabling predictive optimization .

Basic: What safety precautions are advised for handling amino-functionalized cyclopentanecarboxylic acids?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Storage : Keep in airtight containers at 4°C to prevent degradation .

Advanced: How does stereochemistry impact the compound’s stability under varying pH conditions?

Answer:
Stereochemistry influences protonation states and hydrolysis rates. For example, cis isomers may exhibit faster ester hydrolysis due to steric strain, while trans isomers are more stable. Stability studies under acidic (pH 2) and basic (pH 10) conditions, monitored via HPLC, can quantify degradation kinetics. Evidence from ester derivatives (e.g., ethyl 3-oxocyclopentanecarboxylate) shows pH-dependent lactonization, which stereochemistry modulates .

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